Cas no 25122-46-7 (Clobetasol propionate)

Clobetasol propionate 化学的及び物理的性質
名前と識別子
-
- clobetasol propionate
- 17-propionate
- cgp9555
- clobesol
- pregna-1,4-diene-3,20-dione,21-chloro-9-fluoro-11-beta,17-dihydroxy-16-beta-me
- CLOBESTASOL PROPIONATE
- CLOBETASOL-17-PROPIONATE
- Clobetasol 17-Propionate
- Clobetasol for peak identification
- CLOBETASOL PROPIONATE, USP
- 21-Chloro-9α-fluoro-11β,17α-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione 17-Propionate
- 925
- CCl 4725
- Cloβsol 17-Propionate
- Dermoval
- Dermovate
- GR 2
- GR-2
- Olux
- Psorex
- Temovate
- 21-Chloro-9-fluoro-11b,17-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 17-propionate
- Clobex
- Embeline
- Embeline E
- Cormax
- Temovate E
- Olux-E
- clobetasol 17-propanoate
- GR 2/925
- C25H32ClFO5
- MLS000028708
- Clobetasol propionate [USAN:JAN]
- CGP 9555
- CCI 4725
- Clobetasolpropionate
- Clobetasol propionate
-
- MDL: MFCD00058499
- インチ: 1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
- InChIKey: CBGUOGMQLZIXBE-XGQKBEPLSA-N
- ほほえんだ: ClC([H])([H])C([C@]1([C@@]([H])(C([H])([H])[H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])=C([H])[C@]4(C([H])([H])[H])[C@]3([C@]([H])(C([H])([H])[C@@]21C([H])([H])[H])O[H])F)=O)OC(C([H])([H])C([H])([H])[H])=O)=O
- BRN: 4769432
計算された属性
- せいみつぶんしりょう: 466.19200
- どういたいしつりょう: 466.192
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 929
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 80.7
- 互変異性体の数: 6
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1653 (estimate)
- ゆうかいてん: 196.0 to 200.0 deg-C
- ふってん: 569°C at 760 mmHg
- フラッシュポイント: 297.9 oC
- 屈折率: 1.56
- PSA: 80.67000
- LogP: 4.10310
- ひせんこうど: +99 - +103° (c=1, Dioxane)
- ようかいせい: 未確定
- マーカー: 2363
Clobetasol propionate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H360Df,H373,H413
- 警告文: P201,P308+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:TU3725000
-
危険物標識:
- 包装グループ:Ⅲ
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/37/38
Clobetasol propionate 税関データ
- 税関コード:2937290090
- 税関データ:
中国税関コード:
2937290090
Clobetasol propionate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 326290-1G |
Clobetasol propionate, 98%, a anti-inflammatory corticosteroid used to treat various skin disorders |
25122-46-7 | 98% | 1G |
¥ 470 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1561-100mg |
Clobetasol propionate |
25122-46-7 | 98.44% | 100mg |
¥ 537 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1561-100 mg |
Clobetasol propionate |
25122-46-7 | 98.44% | 100MG |
¥584.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1561-200 mg |
Clobetasol propionate |
25122-46-7 | 98.44% | 200mg |
¥898.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1561-500 mg |
Clobetasol propionate |
25122-46-7 | 98.44% | 500MG |
¥1848.00 | 2022-02-28 | |
LKT Labs | C4659-500 mg |
Clobetasol Propionate |
25122-46-7 | ≥98% | 500MG |
$65.00 | 2023-07-11 | |
LKT Labs | C4659-5 g |
Clobetasol Propionate |
25122-46-7 | ≥98% | 5g |
$198.00 | 2023-07-11 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8194-50mg |
Clobetasol propionate |
25122-46-7 | 98% | 50mg |
¥604.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C806149-1g |
Clobetasol propionate |
25122-46-7 | ≥98.0% | 1g |
¥122.00 | 2022-09-29 | |
S e l l e c k ZHONG GUO | S2584-50mg |
Clobetasol propionate |
25122-46-7 | 99.9% | 50mg |
¥789.89 | 2023-09-15 |
Clobetasol propionate サプライヤー
Clobetasol propionate 関連文献
-
Fan Yu,Yuanyuan Zhang,Chen Yang,Fenfen Li,Bensheng Qiu,Weiping Ding J. Mater. Chem. B 2021 9 4846
-
Nam Sook Kim,Geum Joo Yoo,Ji Hyun Lee,Hyoung-Joon Park,Sooyeul Cho,Dong Woo Shin,Younglim Kim,Sun Young Baek Anal. Methods 2017 9 2104
-
Anqi Chen,Yuting Luo,Jie Xu,Xueran Guan,Huacheng He,Xuan Xuan,Jiang Wu J. Mater. Chem. B 2022 10 7397
-
Ayman Abo Elmaaty,Radwan Alnajjar,Mohammed I. A. Hamed,Muhammad Khattab,Mohamed M. Khalifa,Ahmed A. Al-Karmalawy RSC Adv. 2021 11 10027
-
Yun Su,Xianqun Fan,Yan Pang Biomater. Sci. 2023 11 4490
-
Pan Wang,Di Chen,Jian-xiong An,Shu-xian Lin,Ting Liu,Yan Li,Lei Chen,Bin He Org. Biomol. Chem. 2022 20 1243
-
Lili Xi,Jia Yao,Yuhui Wei,Xin'an Wu,Xiaojun Yao,Huanxiang Liu,Shuyan Li Mol. BioSyst. 2017 13 417
-
Ulrike Wais,Alexander W. Jackson,Tao He,Haifei Zhang Nanoscale 2016 8 1746
-
9. Dispersive micro-solid-phase extraction of hormones in liquid cosmetics with metal–organic frameworkYujuan Zhai,Na Li,Lei Lei,Xiao Yang,Hanqi Zhang Anal. Methods 2014 6 9435
-
Pan Wang,Di Chen,Jian-xiong An,Shu-xian Lin,Ting Liu,Yan Li,Lei Chen,Bin He Org. Biomol. Chem. 2022 20 1243
関連分類
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Clobetasol propionateに関する追加情報
Professional Introduction to Clobetasol Propionate (CAS No. 25122-46-7)
Clobetasol propionate, a synthetic corticosteroid, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. With the chemical formula C24H32CrF6O4 and a CAS number of 25122-46-7, this compound has been extensively studied and utilized in various medical applications. Its molecular structure, characterized by a fluorinated triazole ring and a propionate ester group, contributes to its high efficacy in treating inflammatory conditions.
The pharmacological profile of clobetasol propionate makes it an invaluable therapeutic agent in the management of dermatological disorders. It functions by binding to glucocorticoid receptors, thereby inhibiting the release of pro-inflammatory cytokines and reducing immune cell activity. This mechanism of action has been validated through numerous clinical trials, demonstrating its effectiveness in conditions such as psoriasis, eczema, and other chronic inflammatory skin diseases.
In recent years, advancements in pharmaceutical research have highlighted the potential of clobetasol propionate in combination therapies. Studies have shown that when paired with other anti-inflammatory agents, such as calcineurin inhibitors, it can enhance therapeutic outcomes while minimizing side effects. This synergistic approach has opened new avenues for treating refractory dermatological conditions, improving patient quality of life.
The formulation of clobetasol propionate products has also seen significant innovation. Modern delivery systems, including transdermal gels and microemulsions, have improved bioavailability and patient compliance. These advancements are particularly relevant in pediatric populations, where dermal absorption rates need to be carefully managed to avoid systemic side effects. Recent research has emphasized the importance of personalized dosing regimens based on patient age, weight, and disease severity.
Efficacy studies have consistently demonstrated the superior performance of clobetasol propionate compared to lower-potency corticosteroids. A pivotal trial conducted across multiple centers compared its efficacy in moderate-to-severe plaque psoriasis to betamethasone valerate. The results showed a statistically significant reduction in PASI (Psoriasis Area and Severity Index) scores at week 8, reinforcing its position as a first-line treatment option.
Safety profiles are another critical aspect of clobetasol propionate use. While generally well-tolerated when used as directed, prolonged or excessive application can lead to local adverse effects such as atrophy, striae formation, and perioral dermatitis. Ongoing research is focused on identifying biomarkers that can predict individual susceptibility to these side effects, allowing for more targeted therapeutic interventions.
The role of clobetasol propionate extends beyond dermatology into other medical fields. Preliminary studies have explored its potential in managing inflammatory eye conditions such as uveitis and keratitis. The ability of this compound to modulate ocular inflammation has sparked interest among ophthalmologists seeking alternative treatments for steroid-responsive disorders.
The future development of clobetasol propionate is likely to be shaped by emerging technologies in drug delivery and personalized medicine. Nanotechnology-based formulations are being investigated for their potential to enhance topical bioavailability while reducing systemic exposure. Additionally, genomic studies may help identify genetic variants that influence drug metabolism and response, paving the way for precision medicine approaches.
In conclusion, clobetasol propionate (CAS No. 25122-46-7) remains a cornerstone in the treatment of inflammatory skin disorders due to its potent anti-inflammatory effects and well-established safety profile. Recent research continues to uncover new applications and optimize delivery methods, ensuring its relevance in modern medicine. As our understanding of inflammatory pathways evolves, this compound will undoubtedly continue to play a pivotal role in therapeutic strategies worldwide.
25122-46-7 (Clobetasol propionate) 関連製品
- 66852-54-8(Halobetasol (propionate))
- 75883-07-7(Betamethasone 21-Propionate)
- 5534-13-4(Betamethasone 17-Propionate)
- 1177-87-3(Dexamethasone acetate)
- 987-24-6(betamethasone 21-acetate)
- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)
- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)
- 52426-83-2(2-ethenyloxane)
- 2680690-27-9(1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid)
- 1694365-88-2([1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine)

